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Cat. No.: B15135502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the HPN217 trispecific

antibody, a promising therapeutic for relapsed/refractory multiple myeloma. The document

details its core design, mechanism of action, and summarizes key preclinical and clinical data.

Methodologies for critical experiments are outlined to provide a framework for researchers in

the field.

Core Design and Structure of HPN217
HPN217 is a trispecific T-cell activating construct (TriTAC) engineered to engage three distinct

targets: B-cell maturation antigen (BCMA), the CD3 epsilon subunit of the T-cell receptor

complex, and human serum albumin (HSA).[1][2] This novel design is a single, stable

polypeptide chain with a molecular weight of approximately 53 kDa, produced in Chinese

Hamster Ovary (CHO) cells.[3]

The structure consists of three primary domains:

Anti-BCMA Domain: This portion of the antibody specifically targets BCMA, a protein highly

expressed on the surface of multiple myeloma cells.[1][4]

Anti-CD3 Domain: This domain binds to the CD3 receptor on T-cells, effectively redirecting

these immune cells to the tumor site.[1]
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Anti-Albumin Domain: By binding to human serum albumin, this domain significantly extends

the half-life of HPN217 in circulation, allowing for more convenient dosing schedules.[1]

This small, globular protein structure is designed for efficient tissue penetration and a favorable

safety profile.[2]

Mechanism of Action: A Tri-Targeted Approach
The therapeutic action of HPN217 is initiated by its simultaneous binding to both a myeloma

cell and a T-cell. This bridging action brings the T-cell into close proximity with the cancer cell,

leading to T-cell activation and subsequent tumor cell lysis.[3] The extended half-life, facilitated

by the albumin-binding domain, ensures sustained anti-tumor activity.[1]
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Figure 1: HPN217 Signaling Pathway
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Quantitative Data Summary
A summary of key quantitative data from preclinical and clinical studies of HPN217 is presented

below.

Table 1: Preclinical Binding Affinities and In Vitro
Efficacy

Target
Binding Affinity (K
D , nM)

In Vitro
Cytotoxicity (EC 50
, nM)

Reference

Recombinant Human

BCMA
5.5 0.05 - 0.7 [3][5]

Human Serum

Albumin (HSA)
6 N/A [3][5]

Recombinant Human

CD3ε
17 N/A [3][5]

Table 2: Pharmacokinetic Properties
Species Half-life Reference

Cynomolgus Monkey 64 - 85 hours [5][6]

Human
Median 68 hours (range 26-

197)
[7][8]

Table 3: Phase 1 Clinical Trial (NCT04184050) Efficacy in
Relapsed/Refractory Multiple Myeloma
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Dose Level
Overall Response
Rate (ORR)

Very Good Partial
Response (VGPR)
or Better

Reference

12 mg 63% (12/19) 53% (10/19) [1][9]

12 mg and 24 mg

(step-dosing)
77% (10/13) 46% [3][4]

Table 4: Phase 1 Clinical Trial (NCT04184050) Safety
Profile

Adverse Event
Rate (at 12 mg
dose)

Grade Reference

Cytokine Release

Syndrome (CRS)
16% Grade 1-2 [1][9]

Immune Effector Cell-

Associated

Neurotoxicity

Syndrome (ICANS)

0% N/A [1][9]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative

protocols based on standard practices and available information on HPN217 studies.

Biolayer Interferometry for Binding Kinetics
This protocol outlines the determination of binding affinities of HPN217 to its targets.

Sensor Preparation Binding Measurement Data Analysis

1. Hydrate streptavidin biosensors
in kinetics buffer

2. Immobilize biotinylated
target protein (BCMA, CD3, or Albumin)

onto biosensors

3. Establish baseline
in kinetics buffer

4. Associate HPN217 (analyte)
at varying concentrations

Transfer Sensor 5. Dissociate in
kinetics buffer

6. Fit sensorgram data to a
1:1 binding model

Analyze Data
7. Calculate kon, koff, and KD
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Figure 2: Biolayer Interferometry Workflow

Methodology:

Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS

with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

Ligand Immobilization: Biotinylated recombinant human BCMA, CD3ε, or HSA is loaded onto

the SA biosensors to a target signal level.

Baseline Establishment: A stable baseline is established by dipping the loaded biosensors

into kinetics buffer for 60 seconds.

Association: The biosensors are then moved into wells containing serial dilutions of HPN217

in kinetics buffer to measure the association rate (kon) for 120-300 seconds.

Dissociation: Subsequently, the biosensors are moved back into the baseline buffer wells to

measure the dissociation rate (koff) for 300-600 seconds.

Data Analysis: The resulting sensorgrams are analyzed using the instrument's data analysis

software. A 1:1 binding model is typically used to fit the curves and calculate the association

constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (K D ).

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol details the in vitro assessment of HPN217's ability to induce T-cell-mediated

killing of myeloma cells.

Methodology:

Cell Preparation:

Target Cells: BCMA-positive multiple myeloma cell lines (e.g., MM.1S) are harvested,

washed, and resuspended in assay medium. They are then labeled with a viability dye

(e.g., Calcein-AM).
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Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells

(PBMCs) of healthy donors.

Co-culture:

Labeled target cells are plated in a 96-well plate.

Serial dilutions of HPN217 are added to the wells.

Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO 2 incubator.

Data Acquisition: Cell lysis is quantified by measuring the release of the viability dye into the

supernatant using a fluorescence plate reader.

Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration.

The EC 50 value, representing the concentration of HPN217 that induces 50% of the

maximum cell lysis, is determined by plotting the percentage of specific lysis against the log

of the antibody concentration and fitting the data to a four-parameter logistic regression

model.

Multiple Myeloma Xenograft Mouse Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of HPN217.

Methodology:

Cell Line and Animal Strain:

Human multiple myeloma cell lines (e.g., MM.1S) are cultured under standard conditions.

[10][11]

Immunodeficient mice (e.g., NOD/SCID or NSG), aged 6-8 weeks, are used.[10][11]

Tumor Implantation:
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A suspension of MM.1S cells (e.g., 5-10 x 10 6 cells) in a mixture of PBS and Matrigel is

subcutaneously injected into the flank of each mouse.[11]

Tumor Growth and Treatment:

Tumor growth is monitored by caliper measurements.

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into

treatment and control groups.

HPN217 is administered intravenously at various dose levels and schedules. The control

group receives a vehicle control.

Efficacy Evaluation:

Tumor volumes and body weights are measured regularly (e.g., twice weekly).

The study is terminated when tumors in the control group reach a specified maximum size.

Tumor growth inhibition is calculated to determine the in vivo efficacy of HPN217.

Pharmacokinetic Analysis in Cynomolgus Monkeys
This protocol outlines the assessment of the pharmacokinetic profile of HPN217.

Methodology:

Animal Model and Dosing:

Naïve, healthy cynomolgus monkeys are used for the study.

HPN217 is administered as a single intravenous (IV) bolus injection at different dose

levels.

Sample Collection:

Blood samples are collected from each animal at multiple time points pre- and post-dose

(e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).
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Serum is isolated from the blood samples and stored at -80°C until analysis.

Bioanalytical Method:

The concentration of HPN217 in the serum samples is determined using a validated

enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.

Pharmacokinetic Parameter Calculation:

The serum concentration-time data is analyzed using non-compartmental analysis with

pharmacokinetic software (e.g., WinNonlin).

Key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal

half-life (t ½ ), are calculated.

This technical guide provides a foundational understanding of the HPN217 trispecific antibody.

The provided data and protocols are intended to support further research and development in

the field of multiple myeloma therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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